molecular formula C13H18N2O7 B12390022 1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B12390022
M. Wt: 314.29 g/mol
InChI Key: HXPQPPUFFZZKIT-IPILIZDMSA-N
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Description

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuro[3,4-d][1,3]dioxol ring system and a pyrimidine-2,4-dione moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system and the subsequent attachment of the pyrimidine-2,4-dione moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine-2,4-dione moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the pyrimidine-2,4-dione moiety can produce dihydropyrimidine derivatives.

Scientific Research Applications

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione shares structural similarities with other compounds containing tetrahydrofuro[3,4-d][1,3]dioxol and pyrimidine-2,4-dione moieties.
  • Other similar compounds: include various derivatives of pyrimidine-2,4-dione and tetrahydrofuro[3,4-d][1,3]dioxol, which may differ in the substitution patterns and functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O7

Molecular Weight

314.29 g/mol

IUPAC Name

1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O7/c1-13(2)21-8-7(5-17)20-11(9(8)22-13)15-3-6(4-16)10(18)14-12(15)19/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,19)/t7-,8?,9+,11-/m1/s1

InChI Key

HXPQPPUFFZZKIT-IPILIZDMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=C(C(=O)NC3=O)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)CO)CO)C

Origin of Product

United States

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